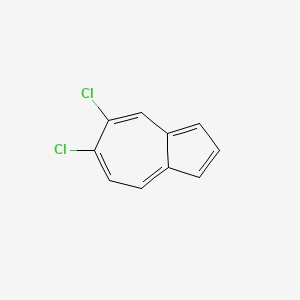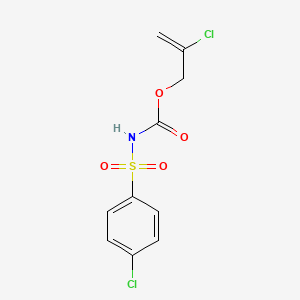![molecular formula C30H22O B14500099 9,9'-[Oxybis(methylene)]diphenanthrene CAS No. 63934-04-3](/img/structure/B14500099.png)
9,9'-[Oxybis(methylene)]diphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-[Oxybis(methylene)]diphenanthrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of two phenanthrene units connected through an oxybis(methylene) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-[Oxybis(methylene)]diphenanthrene typically involves the reaction of phenanthrene derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenanthrene units. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to catalyze the formation of the methylene bridge.
Industrial Production Methods
Industrial production of 9,9’-[Oxybis(methylene)]diphenanthrene may involve large-scale reactions using similar synthetic routes. The process can be optimized by controlling the reaction temperature, concentration of reactants, and the type of acid catalyst used. Fractional crystallization and purification techniques are employed to isolate the desired product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-[Oxybis(methylene)]diphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the phenanthrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like Raney nickel are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for halogenation and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Formation of phenanthrenequinone and other oxygenated products.
Reduction: Formation of 9,10-dihydrophenanthrene.
Substitution: Formation of 9-bromophenanthrene and phenanthrenesulfonic acids.
Wissenschaftliche Forschungsanwendungen
9,9’-[Oxybis(methylene)]diphenanthrene has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of 9,9’-[Oxybis(methylene)]diphenanthrene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its structure and function. It may also interact with cellular enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate oxidative stress and cellular signaling pathways is of particular interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: A simpler PAH with three fused benzene rings.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with hydrogenation at the 9 and 10 positions.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
9,9’-[Oxybis(methylene)]diphenanthrene is unique due to its oxybis(methylene) bridge, which imparts distinct structural and chemical properties. This bridge enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various scientific studies.
Eigenschaften
CAS-Nummer |
63934-04-3 |
|---|---|
Molekularformel |
C30H22O |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
9-(phenanthren-9-ylmethoxymethyl)phenanthrene |
InChI |
InChI=1S/C30H22O/c1-3-11-25-21(9-1)17-23(27-13-5-7-15-29(25)27)19-31-20-24-18-22-10-2-4-12-26(22)30-16-8-6-14-28(24)30/h1-18H,19-20H2 |
InChI-Schlüssel |
LYZWYFIJOXMHHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)COCC4=CC5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


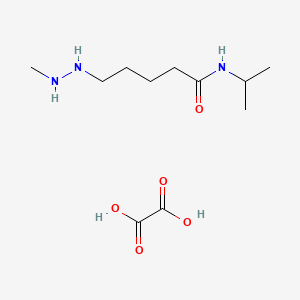
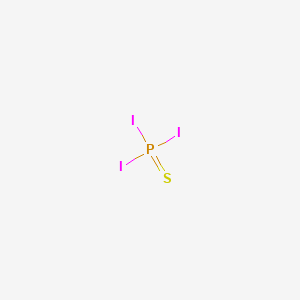

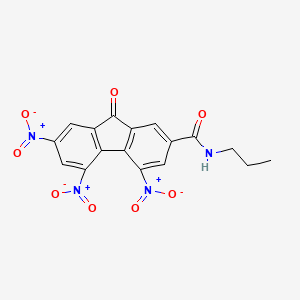

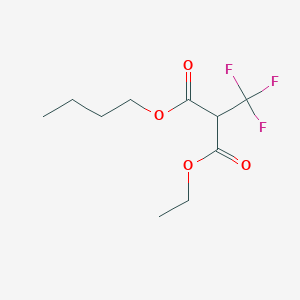
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)

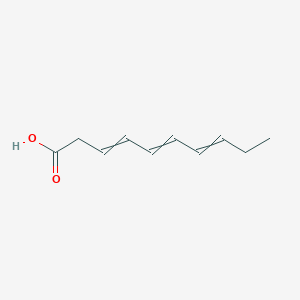
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
